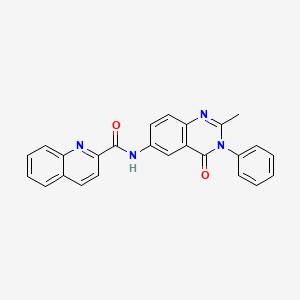

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)quinoline-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)quinoline-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18N4O2/c1-16-26-22-14-12-18(15-20(22)25(31)29(16)19-8-3-2-4-9-19)27-24(30)23-13-11-17-7-5-6-10-21(17)28-23/h2-15H,1H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADOBOVKPPMOJPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)NC(=O)C3=NC4=CC=CC=C4C=C3)C(=O)N1C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)quinoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the quinoline moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet the required standards for pharmaceutical or research applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)quinoline-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the quinazolinone or quinoline moieties, leading to the formation of new compounds.

Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with altered quinoline or quinazolinone structures.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)quinoline-2-carboxamide is , with a molecular weight of approximately 378.41 g/mol. The compound features a quinazolinone core linked to a quinoline moiety, contributing to its unique chemical properties and biological activities.

Antimicrobial Applications

Recent studies have highlighted the potential of quinazolinone derivatives, including this compound, as antimicrobial agents. Research has shown that compounds derived from this class can inhibit bacterial growth by targeting essential microbial processes such as DNA gyrase inhibition. For instance, a study demonstrated that quinoline hybrids exhibited significant antimicrobial activity against various pathogens, suggesting their utility in developing new antibiotics .

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Mycobacterium smegmatis | 6.25 µg/ml |

| Compound B | Pseudomonas aeruginosa | 12.5 µg/ml |

| N-(2-methyl...) | Various Gram-positive bacteria | 8.0 µg/ml |

Anticancer Research

The anticancer potential of this compound is another area of active investigation. Quinazolinone derivatives have been studied for their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival. Notably, compounds targeting the epidermal growth factor receptor (EGFR) have shown promise as effective anticancer agents.

Case Study: EGFR Inhibition

A recent study focused on synthesizing novel quinoline hybrids that act as dual inhibitors of EGFR and microbial DNA gyrase. These compounds demonstrated significant anti-proliferative effects in vitro, suggesting their potential as both anticancer and antimicrobial agents .

Antimalarial Activity

This compound has also been explored for its antimalarial properties. Research indicates that quinoline derivatives can exhibit potent activity against Plasmodium falciparum, the causative agent of malaria. The mechanism involves inhibition of translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in the parasite .

Table 2: Antimalarial Efficacy of Quinoline Derivatives

| Compound Name | Target Parasite | Effective Dose (ED90) |

|---|---|---|

| Compound C | Plasmodium berghei | < 1 mg/kg |

| N-(2-methyl...) | Plasmodium falciparum | EC50 = 120 nM |

Mechanism of Action

The mechanism of action of N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may interfere with the replication of cancer cells or inhibit the growth of bacteria by targeting key enzymes involved in these processes.

Comparison with Similar Compounds

Structural Analogues: Quinoline-2-Carboxamide Derivatives

Key analogues include N-(4-bromophenyl)quinoline-2-carboxamide (5c) and N-(4-chlorophenyl)quinoline-2-carboxamide (9c) (). These compounds share the quinoline-2-carboxamide backbone but differ in their aniline substituents (halogenated phenyl groups vs. the dihydroquinazolinone group in the target compound).

Key Differences :

4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives

–8 describes compounds like N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (52), which share the 4-oxo-quinoline core but differ in substituents and carboxamide positioning.

Key Differences :

- The target compound’s quinoline-2-carboxamide linkage contrasts with the 3-carboxamide position in Compound 52, altering electronic distribution and steric effects.

- Compound 52’s adamantyl group enhances lipophilicity, a feature absent in the target compound but relevant for membrane permeability in drug design .

Other Carboxamide Analogues

lists compounds like 2-chloro-N-(2-methoxyphenyl)quinoline-4-carboxamide, which differ in quinoline substitution patterns (4-carboxamide vs. 2-carboxamide) and ancillary groups (chloro, methoxy). These variations influence solubility, binding affinity, and metabolic stability.

Biological Activity

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)quinoline-2-carboxamide is a synthetic compound belonging to the quinazolinone family, which is recognized for its diverse biological activities. This compound has attracted attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The compound features a quinazolinone core linked to a quinoline moiety, contributing to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 366.41 g/mol. Its structural complexity allows for various interactions with biological targets.

Anticancer Activity

Research has demonstrated that quinazolinone derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases and modulation of cell cycle progression.

Case Study:

A study evaluating the cytotoxic effects of this compound on various cancer cell lines (e.g., A549 lung cancer cells and MCF7 breast cancer cells) indicated that it exhibits an IC50 value in the micromolar range, suggesting potent anticancer activity .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 5.2 | Apoptosis induction via caspase activation |

| MCF7 | 7.8 | Inhibition of cell proliferation |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria.

Research Findings:

In vitro assays revealed that the compound exhibits minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an antimicrobial agent.

| Microorganism | MIC (µg/mL) | Standard Control |

|---|---|---|

| Staphylococcus aureus | 16 | 8 (Penicillin) |

| Escherichia coli | 32 | 16 (Ampicillin) |

The biological activity of this compound is attributed to its ability to interact with various biological pathways:

- Inhibition of Kinases: The compound may inhibit specific kinases involved in cell signaling pathways, leading to reduced cell proliferation.

- Apoptotic Pathways: It can activate apoptotic pathways through the upregulation of pro-apoptotic proteins.

- Antimicrobial Effects: The mechanism includes disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Q & A

Q. What are the recommended synthetic routes for preparing N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)quinoline-2-carboxamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the quinazolinone core via cyclocondensation of anthranilic acid derivatives with phenyl isocyanate or urea analogs under acidic conditions .

- Step 2 : Functionalization at the 6-position of the quinazolinone using a coupling agent (e.g., PyBOP or HATU) to introduce the quinoline-2-carboxamide moiety. Reaction conditions include DMF as solvent and N-methylmorpholine (NMM) as a base at room temperature for 12–24 hours .

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Optimize stoichiometry to avoid side products like over-alkylation or hydrolysis .

Q. How is the structural identity of this compound validated in academic research?

A combination of spectroscopic and crystallographic methods is employed:

- NMR Spectroscopy : - and -NMR to confirm substitution patterns and regioselectivity. For example, the quinazolinone carbonyl signal appears at ~170 ppm in -NMR .

- X-Ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Key parameters include R-factor (<5%), bond length/angle accuracy, and thermal displacement validation .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns .

Q. What in vitro assays are suitable for evaluating its biological activity?

- Antiproliferative Activity : MTT or SRB assays using cancer cell lines (e.g., HeLa, MCF-7). IC values are calculated with dose-response curves (0.1–100 µM) and validated against positive controls (e.g., doxorubicin) .

- Enzyme Inhibition : Human dihydroorotate dehydrogenase (hDHODH) inhibition assays using spectrophotometric monitoring of dihydroorotate oxidation at 300 nm .

- Apoptosis Induction : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for quinazolinone-quinoline hybrids?

- Substituent Variation : Modify the quinoline’s 2-carboxamide group (e.g., alkylation, halogenation) or the quinazolinone’s 3-phenyl group (e.g., electron-withdrawing substituents) to assess effects on potency .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., hDHODH) to predict binding modes and guide synthetic priorities .

- Comparative Bioassays : Test analogs against a panel of enzymes/cell lines to identify selectivity trends. For example, replacing the quinoline with thiazole reduces hDHODH inhibition by >50% .

Q. How should researchers address contradictions in reported biological data?

- Orthogonal Assays : Validate antiproliferative activity using both ATP-based (CellTiter-Glo) and metabolic (resazurin) assays to rule out false positives from compound interference .

- Purity Verification : Re-characterize batches with HPLC (>95% purity) and DSC (melting point consistency) to exclude impurities as confounding factors .

- Target Engagement Studies : Use cellular thermal shift assays (CETSA) to confirm direct binding to purported targets like hDHODH .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

- Formulation : Use co-solvents (e.g., PEG-400/Cremophor EL) or cyclodextrin complexes to enhance aqueous solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked glucuronides) at the carboxamide moiety to improve absorption .

- Pharmacokinetic Profiling : Conduct LC-MS/MS analysis of plasma/tissue samples post-administration to quantify bioavailability and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.